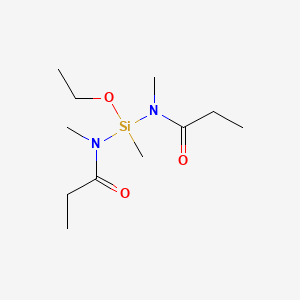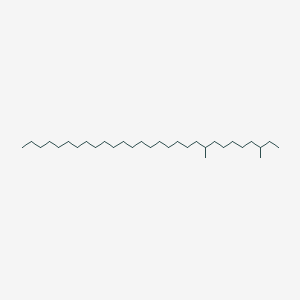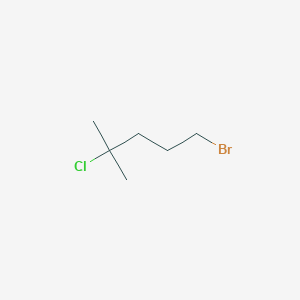
Ethanesulfenothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanesulfenothioic acid is an organosulfur compound with the molecular formula C2H6S2 It is characterized by the presence of both a sulfenic acid group (-SOH) and a thio group (-SH) attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanesulfenothioic acid typically involves the reaction of ethanethiol with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5SH} + \text{SCl2} \rightarrow \text{C2H5SCl} + \text{HCl} ] [ \text{C2H5SCl} + \text{H2O} \rightarrow \text{C2H5SOH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanesulfenothioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfinic acid (C2H5SO2H) or ethanesulfonic acid (C2H5SO3H) under different conditions.
Reduction: Reduction of this compound can yield ethanethiol (C2H5SH).
Substitution: The sulfenic acid group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ethanesulfinic acid, ethanesulfonic acid.
Reduction: Ethanethiol.
Substitution: Various this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanesulfenothioic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds and as a reagent in organic synthesis.
Biology: Studies have explored its potential as a biochemical probe for investigating thiol-based redox processes.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs targeting redox-sensitive pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of ethanesulfenothioic acid involves its ability to undergo redox reactions, which can modulate the redox state of biological systems It can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein function
Vergleich Mit ähnlichen Verbindungen
- Ethanesulfinic acid (C2H5SO2H)
- Ethanesulfonic acid (C2H5SO3H)
- Ethanethiol (C2H5SH)
Comparison: Ethanesulfenothioic acid is unique due to the presence of both sulfenic and thio groups, which confer distinct chemical reactivity compared to its analogs. While ethanesulfinic and ethanesulfonic acids are primarily oxidized forms, ethanethiol is a reduced form. The dual functionality of this compound makes it a versatile compound in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
74004-30-1 |
|---|---|
Molekularformel |
C2H6S2 |
Molekulargewicht |
94.20 g/mol |
IUPAC-Name |
disulfanylethane |
InChI |
InChI=1S/C2H6S2/c1-2-4-3/h3H,2H2,1H3 |
InChI-Schlüssel |
YENZEWKLSIXGBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)

![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)






